molecular formula C26H24N6O5S B2461935 N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 393872-47-4

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No. B2461935
CAS RN: 393872-47-4
M. Wt: 532.58
InChI Key: FBRJDPIQUFBJMZ-UHFFFAOYSA-N
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Description

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C26H24N6O5S and its molecular weight is 532.58. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Several studies have focused on the synthesis of 1,2,4-triazole derivatives and their applications, particularly in antimicrobial and antifungal activities. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that most compounds displayed good to moderate activity against tested organisms (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009). Similarly, Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities, with some showing good or moderate activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Cancer Research

In the realm of cancer research, 1,2,4-triazole derivatives have shown potential in inhibiting cancer cell migration and growth. Aida Šermukšnytė and colleagues (2022) synthesized 1,2,4-triazole-3-thiol derivatives and tested their cytotoxicity against various cancer cell lines, identifying several compounds with significant anticancer activities (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Serotonin Receptor Ligands

Some 1,2,4-triazole derivatives are also being explored as ligands for serotonin receptors, indicating potential applications in neurological and psychiatric disorders. Salerno et al. (2004) synthesized a series of 1,2,4-triazole derivatives and tested their affinity for the 5-HT1A receptor, with many compounds showing preferential affinity (Salerno, Siracusa, Guerrera, Romeo, Pittalà, Modica, Mennini, & Russo, 2004).

Metabolic Studies

The metabolism of 1,2,4-triazole derivatives is also a subject of study. Varynskyi and Kaplaushenko (2020) conducted a study to determine the main metabolite of a 1,2,4-triazole derivative, providing insights into its metabolic pathways and the structure of its metabolites (Varynskyi & Kaplaushenko, 2020).

properties

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O5S/c1-17-21(9-6-10-22(17)32(35)36)25(34)27-15-23-29-30-26(31(23)19-7-4-3-5-8-19)38-16-24(33)28-18-11-13-20(37-2)14-12-18/h3-14H,15-16H2,1-2H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRJDPIQUFBJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

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